2-(4-Methoxyphenyl)quinolin-7-amine
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Overview
Description
2-(4-Methoxyphenyl)quinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoline core with a methoxyphenyl group at the 2-position and an amine group at the 7-position, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinolin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with aniline derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)quinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxyquinoline: Has the methoxy group at a different position, affecting its reactivity and biological activity.
Uniqueness: 2-(4-Methoxyphenyl)quinolin-7-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinolin-7-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)18-15/h2-10H,17H2,1H3 |
InChI Key |
AXFQGQCQXKPKMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2 |
Origin of Product |
United States |
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